N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide
CAS No.: 22753-81-7
Cat. No.: VC17224823
Molecular Formula: C17H12BrClF3NO2
Molecular Weight: 434.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22753-81-7 |
|---|---|
| Molecular Formula | C17H12BrClF3NO2 |
| Molecular Weight | 434.6 g/mol |
| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide |
| Standard InChI | InChI=1S/C17H12BrClF3NO2/c18-9-15(24)23(10-17(20,21)22)14-7-6-12(19)8-13(14)16(25)11-4-2-1-3-5-11/h1-8H,9-10H2 |
| Standard InChI Key | YOHLFPANLAUXOX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N(CC(F)(F)F)C(=O)CBr |
Introduction
Synthesis and Preparation
The synthesis of such a compound would typically involve:
-
Formation of the benzoyl-4-chlorophenylamine: This could be achieved through a Friedel-Crafts acylation reaction.
-
Introduction of the 2-bromoacetamide group: This might involve a reaction with bromoacetyl chloride in the presence of a base.
-
Attachment of the 2,2,2-trifluoroethyl group: This could be done through a nucleophilic substitution reaction involving a trifluoroethylamine derivative.
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
This compound is similar but lacks the trifluoroethyl group. It has a molecular formula of C15H11BrClNO2 and a CAS number of 32580-26-0 .
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H11BrClNO2 |
| CAS Number | 32580-26-0 |
| Molecular Weight | Not specified in sources |
| Synonyms | Various, including EINECS 251-107-6 |
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
This compound has a molecular formula of C4H5ClF3NO and a CAS number of 170655-44-4 .
| Property | Value/Description |
|---|---|
| Molecular Formula | C4H5ClF3NO |
| CAS Number | 170655-44-4 |
| Molecular Weight | 175.54 g/mol |
| Storage | Inert atmosphere, 2-8°C |
Potential Applications and Research Findings
While specific research findings on N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide are not available, compounds with similar structures are often studied for their biological activities, such as antimicrobial or anticancer properties. The presence of halogenated groups and fluorinated chains can enhance these activities by altering the compound's solubility and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume